N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-fluorophenyl group attached to the oxadiazole ring, which is further connected to a butanamide moiety
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Butanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with butanoyl chloride or butanoic acid under suitable conditions to form the desired butanamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticonvulsant agent due to its ability to modulate neurotransmitter activity.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research:
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanamide: This compound shares a similar oxadiazole core but differs in the substituents attached to the ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a different heterocyclic core, showing distinct biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which can be tailored for various applications through chemical modifications.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQJXXULIHEEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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